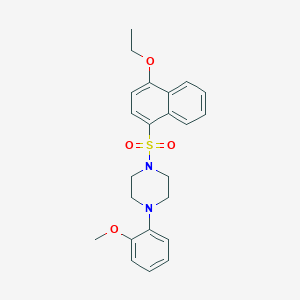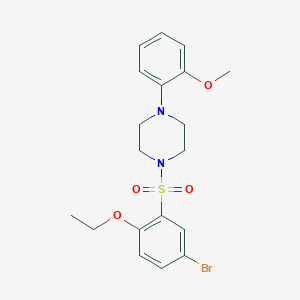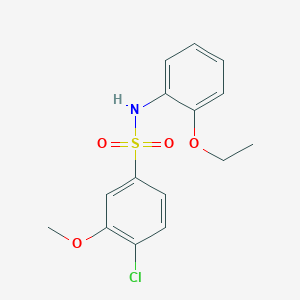![molecular formula C17H22ClN3OS B346675 [6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine CAS No. 23994-32-3](/img/structure/B346675.png)
[6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the pyrimidine ring. For example, the methoxy group could be introduced using a reagent like dimethyl sulfate . The benzyl group could be added using a Friedel-Crafts alkylation . The chloro group could be added using a chlorinating agent. The methylsulfanyl group could be introduced using a suitable sulfur-containing reagent. The diethylamine group could be added using diethylamine as a reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring would provide a planar, aromatic core. The methoxy, benzyl, and diethylamine groups would add steric bulk and could influence the overall shape of the molecule. The chloro and methylsulfanyl groups would likely be in axial positions .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. The aromatic pyrimidine ring could undergo electrophilic aromatic substitution reactions. The methoxy group could undergo reactions typical of ethers, such as cleavage by strong acids . The benzyl group could undergo oxidation reactions to form a carboxylic acid . The chloro group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups on the pyrimidine ring. Factors influencing its properties could include its polarity, solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of multiple functional groups suggests that it could interact with a variety of biological molecules .
Safety and Hazards
As with any chemical compound, handling “[6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area . The specific hazards would depend on the properties of the compound, such as its toxicity, flammability, and reactivity .
Propiedades
IUPAC Name |
6-chloro-N,N-diethyl-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-5-21(6-2)16-14(15(18)19-17(20-16)23-4)11-12-7-9-13(22-3)10-8-12/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWCZJVEPBKJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)

![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)


![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)

![1-(2-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B346610.png)
![2-{4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346613.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346615.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346616.png)
